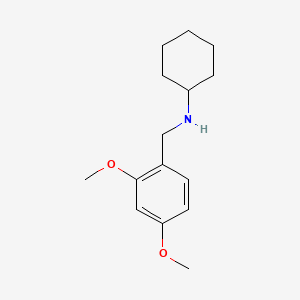

N-(2,4-dimethoxybenzyl)cyclohexanamine

Overview

Description

The compound "N-(2,4-dimethoxybenzyl)cyclohexanamine" is a chemical structure that appears to be related to a class of compounds with potential psychoactive properties and relevance in medicinal chemistry. The papers provided discuss various compounds with similar structural motifs, such as substituted benzyl groups and cyclohexylamine cores, which are often explored for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves readily available precursor materials and common synthetic pathways. For instance, substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines are synthesized from such precursors, indicating that a similar approach could be used for the synthesis of "N-(2,4-dimethoxybenzyl)cyclohexanamine" . Additionally, the synthesis of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives is reported, which suggests that the synthesis of cyclohexylamine derivatives is well-established in the literature .

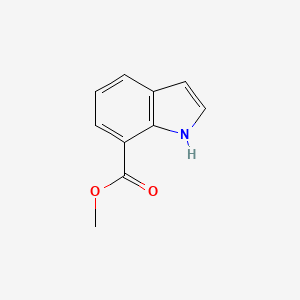

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2,4-dimethoxybenzyl)cyclohexanamine" often includes a benzyl group with methoxy substituents and a cyclohexylamine core. The position of the methoxy groups on the benzyl ring can be determined using techniques such as vapor phase infrared spectroscopy . The crystal structure of related compounds, such as (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone, has been studied, providing insights into the three-dimensional arrangement of such molecules .

Chemical Reactions Analysis

The chemical reactions involving compounds with structures similar to "N-(2,4-dimethoxybenzyl)cyclohexanamine" include cyclisations, as seen in the synthesis of tetrahydroisoquinolines from N-(3,4-dimethoxybenzyl)ephedrine . These reactions can be stereoselective, leading to different stereoisomers based on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(2,4-dimethoxybenzyl)cyclohexanamine" can be deduced from gas chromatographic separations and mass spectrometry analyses. For example, the gas chromatographic resolution of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines and their electron ionization mass spectra provide information on their chromatographic behavior and fragmentation patterns . The central nervous system actions of related compounds, such as 2,5-bis(3,4-dimethoxybenzyl) cyclopentyl amine, have been investigated, indicating potential biological activities .

Scientific Research Applications

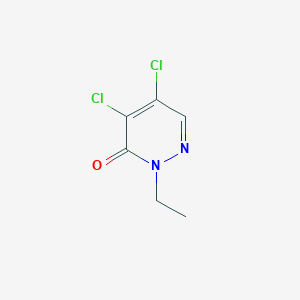

GC–MS and GC–IR Analysis in Forensic Chemistry

In the field of forensic chemistry, compounds like N-(2,4-dimethoxybenzyl)cyclohexanamine are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC–MS) and Gas Chromatography-Infrared (GC–IR). These methods are vital in identifying and understanding the structural features of novel psychoactive substances. Such compounds are synthesized from available materials and analyzed to understand their chromatographic behaviors and spectral properties, which are essential for forensic investigations (Abiedalla et al., 2021).

Photochemistry of Benzyl Derivatives

Research in organic chemistry explores the photochemistry of benzyl compounds with different leaving groups. This involves studying the reactions and transformations of these compounds under various conditions, which is significant in understanding their chemical behaviors and potential applications in synthetic chemistry (DeCosta et al., 2000).

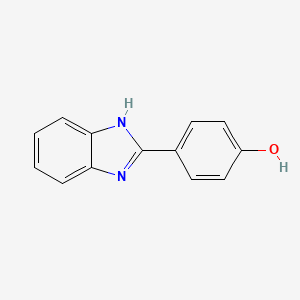

Applications in Alzheimer's Disease Therapeutics

Compounds with structures similar to N-(2,4-dimethoxybenzyl)cyclohexanamine are investigated for their potential in Alzheimer's disease therapy. Studies focus on their ability to disrupt aberrant metal-peptide interactions via chelation, which is a promising therapeutic strategy. These compounds demonstrate significant affinity for metal ions, potentially offering a new avenue in the treatment of neurodegenerative diseases (Storr et al., 2009).

Development of Peripheral Dopamine Blocking Agents

In pharmacology, derivatives of N-(2,4-dimethoxybenzyl)cyclohexanamine are synthesized and evaluated for their potential as peripheral dopamine blocking agents. These studies are crucial in developing new drugs for conditions related to dopamine dysregulation, providing insights into their pharmacological profiles and mechanisms of action (Jarboe et al., 1978).

Synthesis and Antitumor Activity

Research in medicinal chemistry explores the synthesis and potential antitumor activity of compounds structurally related to N-(2,4-dimethoxybenzyl)cyclohexanamine. These studies aim to develop new therapeutic agents for cancer treatment, focusing on their synthesis routes and biological activity against various cancer models (Grivsky et al., 1980).

Safety and Hazards

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORGUVNNLNEAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354513 | |

| Record name | N-(2,4-dimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)cyclohexanamine | |

CAS RN |

356093-86-2 | |

| Record name | N-(2,4-dimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)